2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol
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Overview
Description
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol is an organic compound that features a trifluoromethyl group and a diazirine ring attached to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol typically involves multiple steps, starting from commercially available precursors. The diazirine ring can be formed through a series of cyclization reactions under specific conditions, such as the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazirine ring can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the diazirine ring can produce amines.
Scientific Research Applications
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in photoaffinity labeling to study protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine ring can be activated by ultraviolet light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then react with nearby molecules, forming stable covalent bonds .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the diazirine ring.
3-(Trifluoromethyl)phenol: Similar in structure but with the trifluoromethyl group in a different position.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the phenol and diazirine functionalities.
Uniqueness
2-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenol is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical properties, such as the ability to form reactive intermediates upon light activation, making it valuable for applications in photoaffinity labeling and other research areas.
Properties
Molecular Formula |
C8H5F3N2O |
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Molecular Weight |
202.13 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)diazirin-3-yl]phenol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-3-1-2-4-6(5)14/h1-4,14H |
InChI Key |
BECWXFADBPNWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2(N=N2)C(F)(F)F)O |
Origin of Product |
United States |
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